molecular formula C20H19N3O B11131322 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11131322
M. Wt: 317.4 g/mol
InChI Key: FHVAFVJETWOOPP-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Incorporation of the Piperidine Ring: The piperidine ring can be added through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially modifying the naphthalene or piperidine rings.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the nitrile group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the naphthalene ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or piperidine rings.

    Reduction: Reduced forms of the nitrile group, potentially forming primary amines.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the naphthalene or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can be studied for its potential interactions with biological macromolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include acting as a lead compound for developing new pharmaceuticals. Its interactions with biological targets could be explored for therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways, leading to desired therapeutic effects. For example, binding to a specific enzyme could inhibit its activity, thereby altering a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperidin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile: Similar structure but with a phenyl group instead of a naphthalene moiety.

    5-(4-Methylpiperidin-1-yl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile: Contains a thiophene ring instead of a naphthalene ring.

    5-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)-1,3-oxazole-4-carbonitrile: Features a pyridine ring in place of the naphthalene ring.

Uniqueness

The uniqueness of 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile lies in its combination of structural elements. The presence of the naphthalene ring imparts specific electronic and steric properties that differentiate it from similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H19N3O/c1-14-9-11-23(12-10-14)20-18(13-21)22-19(24-20)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-12H2,1H3

InChI Key

FHVAFVJETWOOPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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